![molecular formula C25H28N2O4S B2734803 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-ethylphenyl)sulfonyl]-6-methylquinoline CAS No. 899356-12-8](/img/structure/B2734803.png)
4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-ethylphenyl)sulfonyl]-6-methylquinoline
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Description
Scientific Research Applications
Synthesis and Structural Analysis
Ritter Reaction Synthesis : Yu. S. Rozhkova et al. (2013) explored the Ritter reaction synthesis, which included compounds similar to 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-ethylphenyl)sulfonyl]-6-methylquinoline. This research detailed the formation of spirocyclic systems, including 2-azaspiro[4.5]deca derivatives, a closely related compound category (Rozhkova et al., 2013).
Molecular Structure of Isoquinoline Derivatives : H. Fun et al. (2011) studied the molecular structure of compounds including the dioxa-2-azaspiro ring, integral to the compound . This study provides insight into the conformation and hydrogen bonding characteristics of such molecules (Fun et al., 2011).
Retropinacol Rearrangement : Another study by Yu. V. Shklyaev et al. (2011) discussed the retropinacol rearrangement in synthesizing 2-azaspiro[4.5]deca derivatives. This research highlights a method to synthesize similar compounds, providing an understanding of possible synthetic routes (Shklyaev et al., 2011).
Biological and Pharmacological Applications
Antibacterial Activity : T. Odagiri et al. (2013) explored the design, synthesis, and biological evaluations of novel quinoline derivatives with potent antibacterial activity, which might include compounds structurally similar to the one . This research is significant in understanding the potential biomedical applications of such compounds (Odagiri et al., 2013).
Antioxidant Profile : Research by Sangit Kumar et al. (2007) on the antioxidant profile of ethoxyquin and its analogues provides insights into the antioxidant properties of similar quinoline derivatives. This information is crucial for understanding the potential therapeutic applications of such compounds (Kumar et al., 2007).
Dopamine Agonist Activity : A study by A. Brubaker and M. Colley (1986) on the synthesis and pharmacological evaluation of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists highlights the possible neurological applications of similar spiro[4.5]deca derivatives (Brubaker & Colley, 1986).
properties
IUPAC Name |
8-[3-(4-ethylphenyl)sulfonyl-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-3-19-5-7-20(8-6-19)32(28,29)23-17-26-22-9-4-18(2)16-21(22)24(23)27-12-10-25(11-13-27)30-14-15-31-25/h4-9,16-17H,3,10-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMYWTYRKPFQSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCC5(CC4)OCCO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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